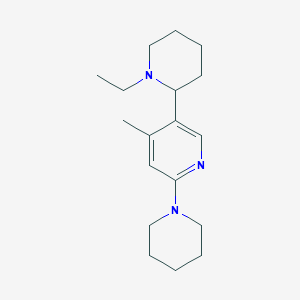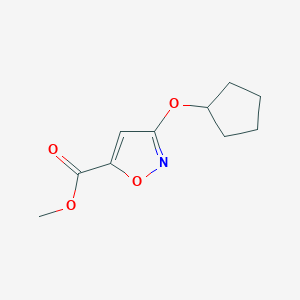
4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico es un compuesto químico con la fórmula molecular C₁₁H₁₂O₅ y un peso molecular de 224,21 g/mol . Este compuesto pertenece a la familia del benzofurano, que es conocida por sus diversas actividades biológicas y farmacológicas . La estructura del ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico incluye un anillo de benzofurano sustituido con grupos metoxi en las posiciones 4 y 7, y un grupo ácido carboxílico en la posición 2.
Métodos De Preparación
La síntesis del ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común implica la eterificación y ciclización deshidratante de o-hidroxiacetofenonas en condiciones básicas . Otro enfoque incluye la ciclización deshidratante de o-hidroxibencilcetonas o R-(fenoxi)alquilcetonas . Los métodos de producción industrial a menudo utilizan estas estrategias sintéticas debido a su eficiencia y escalabilidad.
Análisis De Reacciones Químicas
El ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico implica su interacción con objetivos moleculares y vías específicas. Los grupos metoxi y ácido carboxílico del compuesto juegan un papel crucial en su actividad biológica. Estos grupos funcionales pueden interactuar con enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
El ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico se puede comparar con otros derivados del benzofurano, como:
Psoraleno: Utilizado en el tratamiento de enfermedades de la piel como la psoriasis.
8-Metoxipsoraleno: Otro derivado con aplicaciones similares.
Angelicina: Conocido por su potencial terapéutico en el tratamiento de afecciones de la piel.
La singularidad del ácido 4,7-dimetoxi-2,3-dihidrobenzofurano-2-carboxílico radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4,7-dimethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13) |
Clave InChI |
PJDDZGARICAQPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC(OC2=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


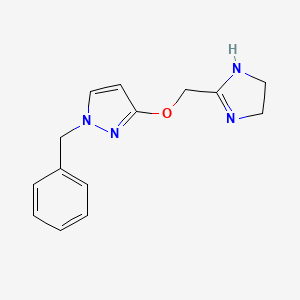
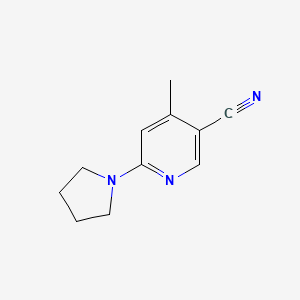
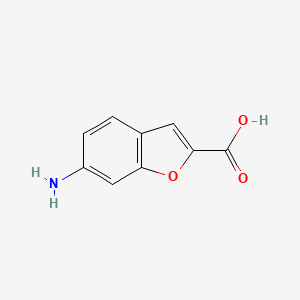
![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)


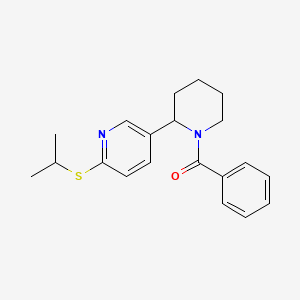

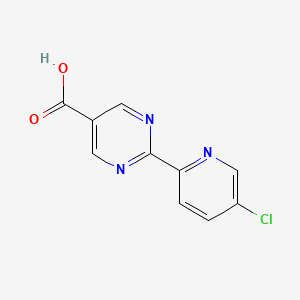
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)


